

2-Methoxybutyl Acetate: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: 2-Methoxybutyl Acetate

Cat. No.: B1591156

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This guide provides an in-depth exploration of **2-Methoxybutyl Acetate** (CAS No. 1173168-18-7), a versatile solvent with emerging potential as a building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond the compound's established industrial uses to illuminate its prospective research applications, grounded in its chemical properties and the reactivity of its constituent functional groups.

Section 1: Core Chemical and Physical Properties

2-Methoxybutyl Acetate is a colorless liquid characterized by a unique combination of an ether and an ester functional group.^{[1][2]} This structure imparts a moderate polarity and a good solvency for a range of organic compounds.^[1]

Table 1: Physicochemical Properties of **2-Methoxybutyl Acetate**

Property	Value	Source(s)
CAS Number	1173168-18-7	[1][2][3][4][5][6][7][8][9][10]
Molecular Formula	C ₇ H ₁₄ O ₃	[1][2][6][10]
Molecular Weight	146.19 g/mol	[1][3][10]
Appearance	Colorless to light yellow clear liquid	[5]
Purity	Typically >97.0% (GC)	[5]
Flash Point	57 °C	[11]
Storage Temperature	Room temperature, recommended <15°C in a cool, dark place	[11]
SMILES	CCC(COC(=O)C)OC	[2][6][7]
InChI Key	ZWUWDFWEMWMTHX-UHFFFAOYSA-N	[3][10]

Section 2: Synthesis of 2-Methoxybutyl Acetate

The primary route for synthesizing **2-Methoxybutyl Acetate** is the Fischer esterification of its parent alcohol, 2-methoxybutanol, with acetic acid, typically in the presence of an acid catalyst. [12] The reaction is reversible, and thus, removal of water is essential to drive the equilibrium toward the product.[13]

Detailed Experimental Protocol: Fischer Esterification

Objective: To synthesize **2-Methoxybutyl Acetate** from 2-methoxybutanol and acetic acid.

Materials:

- 2-Methoxybutanol
- Glacial Acetic Acid

- Concentrated Sulfuric Acid (catalyst)
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Diethyl ether or other suitable extraction solvent

Equipment:

- Round-bottom flask
- Dean-Stark apparatus or soxhlet extractor with drying agent
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a round-bottom flask, add 2-methoxybutanol and a molar excess (typically 1.5 to 2 equivalents) of glacial acetic acid.
- Add a catalytic amount of concentrated sulfuric acid (a few drops).
- Set up the apparatus for reflux with a Dean-Stark trap to collect the water byproduct.
- Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.

- Once the theoretical amount of water has been collected, or the reaction has ceased to produce water, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid - perform carefully due to CO₂ evolution), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
- Purify the crude **2-Methoxybutyl Acetate** by fractional distillation under reduced pressure to obtain the pure product.

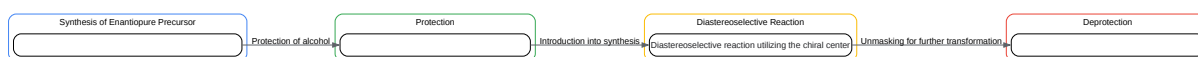
Section 3: Potential Research Applications

While extensively used as a solvent in industrial formulations such as paints, coatings, inks, and adhesives, the research applications of **2-Methoxybutyl Acetate** are less explored.^[1] Its classification by some chemical suppliers as an "Organic Synthesis Building Block" suggests its potential in the synthesis of more complex molecules.^{[1][14]}

As a Precursor to Chiral Building Blocks

The parent alcohol, 2-methoxybutanol, is a chiral molecule.^{[15][16]} This intrinsic chirality can be exploited in asymmetric synthesis. **2-Methoxybutyl Acetate**, derived from either a racemic or an enantiomerically pure form of the alcohol, can serve as a protected form of this chiral alcohol.

Workflow: Chiral Building Block Synthesis



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Caption: Workflow for utilizing chiral **2-Methoxybutyl Acetate**.

In the Synthesis of Novel Ester Derivatives

The acetate group of **2-Methoxybutyl Acetate** can undergo transesterification reactions, allowing for the introduction of more complex ester functionalities.^[17] This can be a valuable strategy for the late-stage functionalization of molecules in drug discovery programs.

As a Protecting Group for Alcohols

While the acetate group itself is a common protecting group for alcohols, the entire 2-methoxybutyl moiety could potentially be used to protect a carboxylic acid. However, its application in this regard has not been documented and would require further investigation. A more plausible scenario is the use of the acetate as a protecting group for the 2-methoxybutanol hydroxyl group during other chemical transformations.

Section 4: Spectroscopic and Analytical Data (Representative)

Authentic, publicly available spectroscopic data for **2-Methoxybutyl Acetate** is limited. The following represents predicted data based on the compound's structure and typical values for similar molecules.

Table 2: Predicted Spectroscopic Data for **2-Methoxybutyl Acetate**

Technique	Predicted Features
^1H NMR	- Singlet around 2.0-2.1 ppm: Acetate methyl protons (3H).- Multiplets between 3.3-3.6 ppm: Protons on the carbon bearing the methoxy group and the methylene protons adjacent to the ester oxygen (3H).- Singlet around 3.3 ppm: Methoxy protons (3H).- Multiplet around 1.5-1.7 ppm: Methylene protons of the butyl chain (2H).- Triplet around 0.9-1.0 ppm: Terminal methyl protons of the butyl chain (3H).
^{13}C NMR	- Peak around 170-172 ppm: Carbonyl carbon of the acetate.- Peak around 70-80 ppm: Carbon bearing the methoxy group.- Peak around 65-70 ppm: Methylene carbon attached to the ester oxygen.- Peak around 55-60 ppm: Methoxy carbon.- Peak around 20-25 ppm: Acetate methyl carbon.- Peaks for the remaining butyl chain carbons.
IR Spectroscopy	- Strong, sharp peak around 1740 cm^{-1} : C=O stretch of the ester.- Peaks in the range of $1000\text{-}1300\text{ cm}^{-1}$: C-O stretching of the ester and ether linkages.- Peaks in the range of $2850\text{-}3000\text{ cm}^{-1}$: C-H stretching of the alkyl groups.
Mass Spectrometry	- Molecular Ion Peak (M^+): $m/z = 146$.- Key Fragmentation Patterns: Loss of the acetyl group (CH_3CO), loss of the methoxy group (OCH_3), and cleavage of the butyl chain.

Analytical Methodologies:

- Gas Chromatography (GC): Due to its volatility, GC is an excellent method for assessing the purity of **2-Methoxybutyl Acetate**. A non-polar or medium-polarity column would be suitable.

- Purity Analysis: Purity is typically determined by GC analysis, often reported as a percentage of the total peak area.[5][10]

Section 5: Safety and Handling

2-Methoxybutyl Acetate is a flammable liquid and vapor.[11] Standard laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.
- Storage: Store in a tightly closed container in a cool, well-ventilated place.[11]

It is important to distinguish **2-Methoxybutyl Acetate** from related compounds like 2-methoxyethyl acetate, which has known reproductive toxicity. The toxicological properties of **2-Methoxybutyl Acetate** have not been as extensively studied, and it should be handled with care.

Section 6: Conclusion and Future Outlook

2-Methoxybutyl Acetate is a compound with a well-established role as an industrial solvent. However, its potential in research, particularly in organic synthesis, is an area ripe for exploration. Its chiral nature and the reactivity of its ester functional group present opportunities for its use as a versatile building block in the synthesis of complex organic molecules. Further research is needed to fully elucidate its reactivity and to develop specific applications in areas such as medicinal chemistry and materials science. This guide serves as a foundational resource to encourage and facilitate such investigations.

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- To cite this document: BenchChem. [2-Methoxybutyl Acetate: A Technical Guide to Potential Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591156#potential-research-applications-of-2-methoxybutyl-acetate]

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